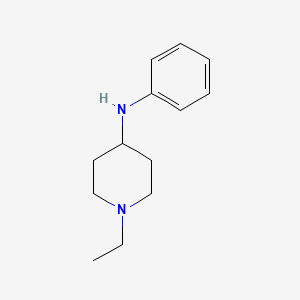

1-ethyl-N-phenylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

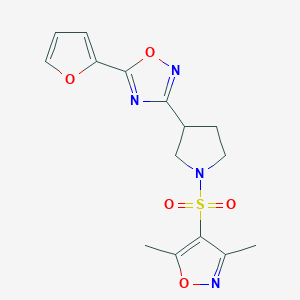

1-ethyl-N-phenylpiperidin-4-amine is a chemical compound with the CAS Number: 229479-52-1 . It has a molecular weight of 204.32 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H20N2/c1-2-15-10-8-13 (9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 204.32 .Aplicaciones Científicas De Investigación

Polymer Science and DNA Delivery

One significant application of compounds related to 1-ethyl-N-phenylpiperidin-4-amine is in the development of degradable poly(β-amino esters) for potential use in DNA delivery systems. Lynn and Langer (2000) synthesized a series of poly(β-aminoesters) through a polymerization process that resulted in non-cytotoxic polymers. These polymers showed promise for use as synthetic transfection vectors, highlighting their potential in gene therapy and biomedical research (Lynn & Langer, 2000).

Organic Synthesis and Catalysis

In organic synthesis, the amine functionality of this compound offers unique reactivity for constructing complex molecules. For example, Cammenberg, Hult, and Park (2006) demonstrated the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, a process relevant for preparing enantiopure amines, which are crucial in pharmaceutical synthesis (Cammenberg, Hult, & Park, 2006).

Material Chemistry and Fluorescence Studies

The chemical structure of this compound allows for modifications that lead to materials with unique optical properties. Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, revealing the potential of these compounds in developing fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).

Catalysis and Polymer Stabilization

Auer, Nicolas, Vesterinen, Luttikhedde, and Wilén (2004) described a facile synthetic route to polymerizable hindered amine light stabilizers, which are essential for improving the longevity and performance of polymers exposed to environmental factors. This work underscores the role of amines in developing advanced materials with enhanced stability (Auer et al., 2004).

Electrochemistry and Surface Modification

Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media. Their research into the formation of organic layers attached to electrode surfaces provides insights into the development of new materials for electronic and sensor applications (Ghilane et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-N-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRLBNVZQALIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)

![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)